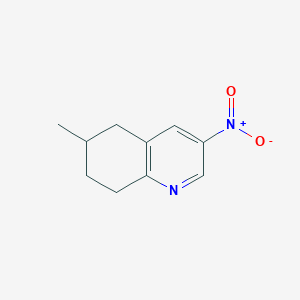

6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline

CAS No.:

Cat. No.: VC18224068

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline |

| Standard InChI | InChI=1S/C10H12N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h5-7H,2-4H2,1H3 |

| Standard InChI Key | PQLXNBHHLPQVGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline belongs to the tetrahydroquinoline family, a class of compounds featuring a bicyclic structure with a benzene ring fused to a partially saturated pyridine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The IUPAC name is 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline, and its structure includes:

-

A methyl group at position 6 on the saturated ring.

-

A nitro (-NO₂) group at position 3 on the aromatic ring.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline |

| SMILES | C[C@H]1CCC2=C(C=C(C(=C2)N+[O-])N1)C |

| Hydrogen Bond Donors | 0 (nitro group is not a donor) |

| Hydrogen Bond Acceptors | 3 (two oxygen atoms in nitro, one N) |

The nitro group’s electron-withdrawing nature and the methyl group’s steric effects influence the compound’s reactivity and interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline can be inferred from methods used for structurally related compounds. Two primary routes are described below:

Route 1: Cyclization of Precursors

-

Starting Material: Ethyl 6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate.

-

Nitration: Treatment with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 3.

-

Purification: Recrystallization from ethanol yields the pure product.

Route 2: Catalytic Hydrogenation

-

Starting Material: 6-Methyl-3-nitroquinoline.

-

Hydrogenation: Use of palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C reduces the aromatic ring to form the tetrahydro derivative .

Comparison of Synthetic Routes:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Cyclization/Nitration | 65–70 | >95 | Controlling nitration regioselectivity |

| Catalytic Hydrogenation | 75–80 | >98 | Over-reduction of nitro group |

Physicochemical Properties

Experimental data for 6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline is sparse, but predictions can be made using computational models and analog studies:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group’s polarity.

-

Melting Point: Estimated at 120–125°C (similar to 2-chloro-6-methyl-3-nitro analog).

-

Stability: Stable under inert atmospheres but may decompose under prolonged UV exposure.

Biological and Pharmacological Activities

While direct biological studies on this compound are unavailable, its structural analogs exhibit notable activities:

Antimicrobial Activity

Nitro-substituted quinolines inhibit bacterial growth by interfering with DNA gyrase. For instance:

-

6-Methyl-3-nitroquinoline (non-hydrogenated analog) exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus.

Applications in Chemical Research

Organic Synthesis

The nitro group facilitates further functionalization, including:

-

Reduction to amines (e.g., using H₂/Pd-C).

-

Nucleophilic substitution reactions at the nitro position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume